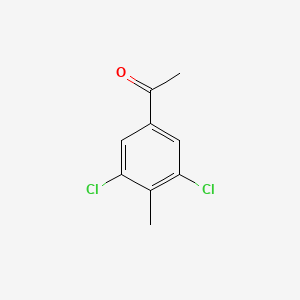
1-(3,5-Dichloro-4-methylphenyl)ethanone
説明
“1-(3,5-Dichloro-4-methylphenyl)ethanone” is a chemical compound with the CAS Number: 88541-40-6 . It has a molecular weight of 203.07 . The compound is solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3,5-dichloro-4-methylphenyl)ethan-1-one . The InChI code for this compound is 1S/C9H8Cl2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“1-(3,5-Dichloro-4-methylphenyl)ethanone” is a solid at room temperature . and 95% by different sources. The compound has a melting point of 66-67 degrees Celsius .科学的研究の応用
Antibacterial and 5-lipoxygenase Activities
1-(3,5-Dichloro-4-methylphenyl)ethanone and its derivatives have shown potential in antibacterial and enzyme inhibition applications. A study by Vásquez-Martínez et al. (2019) explored benzyl phenyl ketone derivatives as 5-lipoxygenase inhibitors and antibacterial agents. They found compounds such as 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-chlorophenyl)-ethanone exhibited significant inhibition of bacterial growth in strains like E. coli and S. aureus, highlighting its relevance in antibacterial research (Vásquez-Martínez et al., 2019).
Novel Compound Synthesis
The compound 1-(3,5-Dichloro-4-methylphenyl)ethanone is also involved in the synthesis of new chemical entities. Khan et al. (2003) reported the derivation of a new compound from the stem bark of Lamprothamnus zanguebaricus, demonstrating its utility in synthesizing novel compounds (Khan, Rutaihwa, & Mhehe, 2003).
Corrosion Inhibition
In the field of material science, 1-(3,5-Dichloro-4-methylphenyl)ethanone derivatives have been investigated for their corrosion inhibition properties. Jawad et al. (2020) studied 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel, highlighting its effectiveness in protective coatings (Jawad et al., 2020).
ADMET and Docking Studies
Ethanone derivatives like 1-(2-hydroxy-5-methylphenyl) have been explored for their antimicrobial properties through ADMET and molecular docking studies. Satya et al. (2022) focused on binding efficacy with proteins in Staphylococcus aureus, demonstrating the compound's potential in drug discovery (Satya, V., & Aiswariya, 2022).
Synthesis and Antimicrobial Activity
Wanjari (2020) explored the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, underlining its significance in developing new antimicrobial agents (Wanjari, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for this compound can provide more detailed safety information .
特性
IUPAC Name |
1-(3,5-dichloro-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAYEQVMJHGDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-4-methylphenyl)ethanone | |
CAS RN |
88541-40-6 | |
| Record name | 1-(3,5-dichloro-4-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

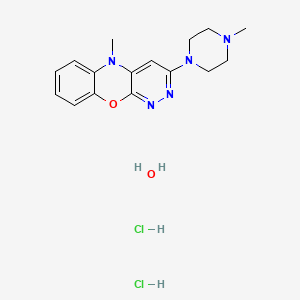

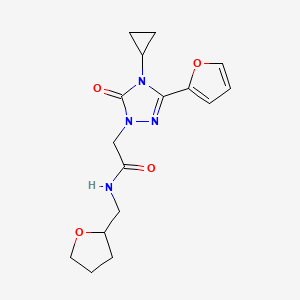
![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)
![3-[4-Amino-3-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2656477.png)
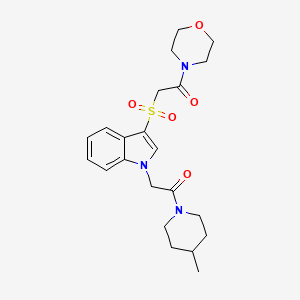

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)
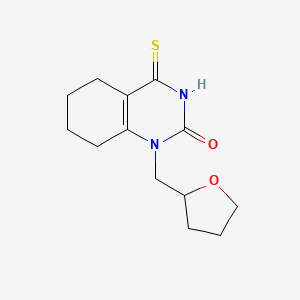
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)
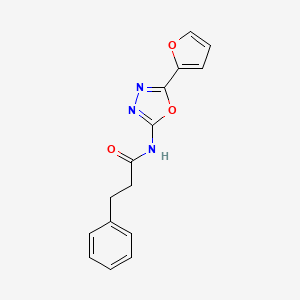
![3-Methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenoxy]phenyl]-1,3-thiazole-2-thione](/img/structure/B2656489.png)

